molecular formula C9H12O4 B14032291 2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

Cat. No.: B14032291
M. Wt: 184.19 g/mol
InChI Key: OAKAPFPXXUWHMV-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . Its structure features both a carboxylic acid and a methyl ester functional group attached to a cyclohex-3-ene ring, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research . Compounds with this core structure are frequently employed in synthetic studies, particularly for investigating hydrogen-bonding interactions in the solid state . The presence of the double bond in the cyclohexene ring can generate chirality, leading to the formation of racemates that dimerize through their carboxyl groups via intermolecular O-H···O hydrogen bonds, creating centrosymmetric R₂²(8) rings . Researchers utilize this compound and its analogs as precursors for the synthesis of more complex molecules. Computed physicochemical properties include a topological polar surface area (TPSA) of 63.6 Ų and high predicted gastrointestinal absorption . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-methoxycarbonylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h3,5-7H,2,4H2,1H3,(H,10,11)

InChI Key

OAKAPFPXXUWHMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Esterification of Cyclohex-3-enecarboxylic Acid

  • Reaction: Cyclohex-3-enecarboxylic acid is converted to methylcyclohexene-3-carboxylate by esterification.
  • Conditions: Reflux with methanol in the presence of concentrated sulfuric acid as a catalyst.
  • Yield: Approximately 90%.
  • Procedure: The acid (10 g, 0.0793 mol) is refluxed overnight in methanol (100 mL) with sulfuric acid. After completion, the mixture is neutralized, extracted, and purified by column chromatography.
  • Characterization: The product is a pale brown liquid with boiling point 183–186 °C. Spectral data confirm the structure with characteristic proton signals and IR absorption bands indicative of ester functionality.

Oxidation to 3-(Methoxycarbonyl)hexanedioic Acid

  • Reaction: Methylcyclohexene-3-carboxylate undergoes oxidative ring cleavage using potassium permanganate.
  • Conditions: Stirring with excess potassium permanganate in aqueous solution at 2–8 °C for 5–8 hours.
  • Yield: Approximately 86%.
  • Procedure: The ester is added to a cooled aqueous KMnO4 solution. After oxidation, excess KMnO4 is quenched with sulfur dioxide, acidified with hydrochloric acid, and extracted.
  • Characterization: The product is a solid with melting point 93–97 °C, showing broad hydroxyl/carboxyl IR bands and proton signals consistent with a diacid and ester moiety.

Dieckmann Condensation to Form Cyclopentanone Derivative

  • Reaction: Intramolecular Dieckmann condensation of 3-(methoxycarbonyl)hexanedioic acid in acetic anhydride with sodium acetate.
  • Conditions: Reflux in acetic anhydride with sodium acetate, followed by cooling and workup.
  • Yield: Approximately 84%.
  • Procedure: The diacid is refluxed with sodium acetate and acetic anhydride until CO2 evolution ceases, then cooled and extracted.
  • Outcome: Formation of a cyclopentanone ring system via ring contraction from the original cyclohexene system.

Summary of Reaction Scheme

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Cyclohex-3-enecarboxylic acid Methanol, H2SO4, reflux overnight Methylcyclohexene-3-carboxylate 90 Esterification
2 Methylcyclohexene-3-carboxylate KMnO4 (aq), 2–8 °C, 5–8 h 3-(Methoxycarbonyl)hexanedioic acid 86 Oxidative ring cleavage
3 3-(Methoxycarbonyl)hexanedioic acid Acetic anhydride, sodium acetate, reflux (±)-Methylcyclopentanone-3-carboxylate 84 Dieckmann condensation, ring contraction

Mechanistic Insights

  • Esterification: Acid-catalyzed nucleophilic substitution where methanol attacks the carboxylic acid carbonyl, forming the methyl ester.
  • Oxidation: Potassium permanganate cleaves the cyclohexene double bond, opening the ring and introducing additional carboxyl groups.
  • Dieckmann Condensation: Intramolecular Claisen condensation where the diester undergoes cyclization forming a five-membered cyclopentanone ring, releasing CO2.

This sequence efficiently transforms a six-membered cyclohexene ring into a five-membered cyclopentanone derivative, a key intermediate in the synthesis of biologically active cyclopentanoid compounds.

Research Findings and Applications

  • This synthetic route provides a practical and high-yielding method to access methyl 2-(methoxycarbonyl)cyclohex-3-enecarboxylate and its derivatives.
  • The method has been validated by spectral data (NMR, IR, MS) consistent with literature reports.
  • The compound serves as a precursor in the synthesis of antitumor agents such as sarkomycin derivatives.
  • The approach is scalable and uses readily available reagents, making it suitable for both academic research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrophthalic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Positional Isomers: 6-Substituted Cyclohexene Derivatives

The 6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid (CAS: 6990-06-3) is a positional isomer where the methoxycarbonyl group resides at the 6-position instead of the 2-position.

  • Hydrogen bonding : In 4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid (), hydrogen-bonded RS dimers form due to the carboxylic acid group’s orientation, creating an R₂²(8) ring motif . The 2-substituted analog may exhibit similar dimerization but with distinct spatial arrangements.
  • Conformational stability : The cyclohexene ring adopts a half-chair conformation in related compounds, with torsion angles near 180° between key atoms (e.g., C4–C5–C6–C1 in ). Substituent positions influence ring puckering and planarity .

Table 1: Comparison of Cyclohexene Derivatives

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties
2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid 2-COOMe, 3-COOH 184.19 Chiral, forms hydrogen-bonded dimers (inferred)
6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid 6-COOMe, 3-COOH 184.19 Isomeric; similar MW but distinct reactivity due to substituent position
4-(3-Methoxyphenyl)-2,6-dimethyl analog 4-aryl, 2,6-Me 290.34 Higher MW; chiral axis from meta-substituent; m.p. 415–417 K

Cyclopropane-Based Analogs

Cyclopropane derivatives like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) replace the cyclohexene ring with a strained cyclopropane ring. Key differences include:

  • Ring strain : The cyclopropane’s 60° bond angles increase reactivity, making it more susceptible to ring-opening reactions compared to the less-strained cyclohexene system .
  • Stereochemical complexity : Cyclopropane derivatives exhibit enantiomeric pairs (e.g., (1R,2R) vs. (1R,2S)), with applications in chiral drug intermediates .

Functionalized Aliphatic Chains

Compounds like 7-hydroxy-3-(methoxycarbonyl)-2-methylenenonanoic acid () feature linear aliphatic chains with additional functional groups (e.g., hydroxy, methylene). These differences lead to:

  • Spectroscopic variations : Strong IR absorbance at 1,717 cm⁻¹ (ester C=O) and 3,447 cm⁻¹ (OH), with UV λmax at 205 nm .
  • Solubility and acidity : The hydroxy group enhances water solubility, while the extended carbon chain reduces volatility compared to bicyclic analogs.

Biological Activity

2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of 2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is C9H10O4C_9H_{10}O_4. It features a cyclohexene ring with a methoxycarbonyl group and a carboxylic acid functional group, which contribute to its reactivity and biological properties.

PropertyValue
Molecular Weight182.17 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P1.23

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of 2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The compound induced apoptosis through the activation of caspase pathways, particularly caspase-3, leading to cell cycle arrest in the S phase.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid on HepG2 cells using the MTT assay. The results indicated:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via caspase activation
  • Cell Cycle Analysis : Arrest in S phase confirmed by flow cytometry.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table: Anti-inflammatory Activity Data

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control150 ± 10200 ± 15
LPS300 ± 20400 ± 30
LPS + Compound120 ± 15180 ± 20

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

Results Summary:

  • Staphylococcus aureus MIC : 32 µg/mL
  • Escherichia coli MIC : 64 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Q & A

Q. Methodological Insight :

  • Classical Synthesis : Requires protection/deprotection steps for carboxylic acid and ester groups, with purification via column chromatography.
  • Chemo-Enzymatic : Utilizes lipases or esterases for enantiomeric resolution, reducing racemization risks .

What analytical techniques are critical for characterizing 2-(methoxycarbonyl)cyclohex-3-enecarboxylic acid and its stereoisomers?

Basic Research Question
Structural elucidation relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and ester/carboxylic acid functionality (e.g., δ ~3.7 ppm for methoxy groups) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous cyclohexene derivatives (e.g., 2,6,6-trimethylcyclohex-2-enecarboxylic acid in ).
  • Chiral HPLC : Essential for separating enantiomers, such as the (1R,6S)-isomer documented in , using columns like Chiralpak IA/IB .

Data Cross-Validation : Discrepancies in melting points or optical rotation values (e.g., [α]D25=89.5[α]^{25}_D = -89.5 for a hydrochloride salt in ) should prompt re-analysis with alternative methods .

How can researchers address stereochemical inconsistencies in synthetic batches of this compound?

Advanced Research Question
Stereochemical purity is critical for biological activity. Contradictions may arise from:

  • Incomplete Enantiomeric Resolution : Use chiral catalysts (e.g., Jacobsen’s catalysts) or enzymatic esterification to enhance enantiomeric excess (e.g., >97% ee achieved for (1R,6S)-isomer in ) .
  • Racemization During Workup : Avoid high temperatures (>40°C) and acidic/basic conditions post-synthesis.

Case Study : highlights the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during stereo-controlled synthesis of cyclohexene amino acids .

What strategies resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR or mass spectra often stem from:

  • Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) for 1H^1H-NMR comparisons.
  • Impurity Profiles : Combine LC-MS (e.g., m/z 414 observed in ) with elemental analysis to verify purity .
  • Reference Standards : Use pharmacopeial-grade analogs (e.g., 3-cyclohexene-1-carboxylic acid in ) for calibration .

How is this compound utilized in drug development intermediates?

Advanced Research Question
While direct applications are not fully documented, structurally related cyclohexene derivatives serve as:

  • Peptidomimetic Scaffolds : The cis/trans configuration of carboxylic acid groups influences receptor binding, as seen in cyclohexane β-amino acids () .
  • Prodrug Candidates : Methoxycarbonyl esters enhance membrane permeability, analogous to methyl docos-13-enoate derivatives () .

What methodological challenges arise during scale-up of enantiomerically pure batches?

Advanced Research Question
Key challenges include:

  • Enzyme Denaturation : Immobilize enzymes on solid supports to improve reusability in chemo-enzymatic processes .
  • Crystallization Difficulties : Optimize solvent systems (e.g., ethanol/water mixtures) using phase diagrams, as applied for (1S,2R)-2-aminocyclohex-3-enecarboxylic acid hydrochloride in .

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